molecular formula C10H18O4S B15273505 2-Cycloheptyl-2-methanesulfonylacetic acid

2-Cycloheptyl-2-methanesulfonylacetic acid

Cat. No.: B15273505
M. Wt: 234.31 g/mol
InChI Key: VEMOHTKXECVEPM-UHFFFAOYSA-N
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Description

2-Cycloheptyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C₁₀H₁₈O₄S. It is characterized by the presence of a cycloheptyl group attached to a methanesulfonylacetic acid moiety. This compound is primarily used for research purposes and has various applications in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-2-methanesulfonylacetic acid typically involves the reaction of cycloheptanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-2-methanesulfonylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

2-Cycloheptyl-2-methanesulfonylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-methanesulfonylacetic acid
  • 2-Cyclopentyl-2-methanesulfonylacetic acid
  • 2-Cyclooctyl-2-methanesulfonylacetic acid

Comparison

Compared to its similar compounds, 2-Cycloheptyl-2-methanesulfonylacetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

2-cycloheptyl-2-methylsulfonylacetic acid

InChI

InChI=1S/C10H18O4S/c1-15(13,14)9(10(11)12)8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

VEMOHTKXECVEPM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C1CCCCCC1)C(=O)O

Origin of Product

United States

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